

Application Notes and Protocols: M1001 in Renal Cell Carcinoma

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Compound of Interest

Compound Name: M1001

Cat. No.: B15576307

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Introduction to M1001

M1001 is a cell-permeable small molecule that functions as a weak agonist of the Hypoxia-Inducible Factor-2 α (HIF-2 α) transcription factor.[1] It exerts its effect by binding to the PAS-B domain of the HIF-2 α subunit, promoting its stabilization and the subsequent activation of downstream target genes.[1][2] This makes **M1001** a valuable research tool for investigating the biological and pathological roles of HIF-2 α , particularly in the context of renal cell carcinoma (RCC), where the HIF pathway is often dysregulated.[3][4]

Clear cell renal cell carcinoma (ccRCC), the most common form of kidney cancer, is frequently characterized by mutations in the von Hippel-Lindau (VHL) tumor suppressor gene.[3][5] The loss of VHL function leads to the constitutive stabilization and accumulation of HIF- α subunits, primarily HIF-2 α , which drives tumor growth, angiogenesis, and metastasis.[3][4][5] The 786-O cell line, derived from a human clear cell renal adenocarcinoma, is a widely used in vitro model for studying ccRCC as it lacks a functional VHL protein and thus exhibits constitutive HIF-2 α activity.[6][7][8]

These application notes provide a comprehensive guide for the use of **M1001** in a renal cell carcinoma disease model, with a focus on the 786-O cell line. Detailed protocols for in vitro experiments and a general guideline for in vivo studies are presented, along with a summary of quantitative data and diagrams of the relevant signaling pathway and experimental workflows.

Quantitative Data Summary

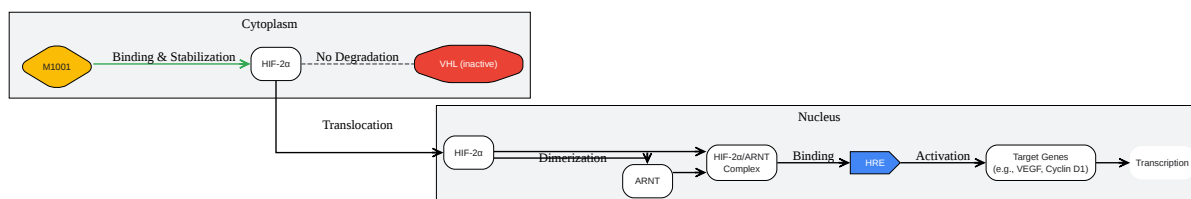
The following tables summarize key quantitative parameters for **M1001**, providing a quick reference for experimental design.

Table 1: In Vitro Activity of **M1001**

Parameter	Value	Cell Line	Reference
Binding Affinity (Kd)	667 nM	-	[1]
Effective Concentration	10 μ M	786-O	[1]
Effect on HIF-2 Target Genes	Modest increase in expression	786-O	[1]

Signaling Pathway

The diagram below illustrates the canonical HIF-2 α signaling pathway in renal cell carcinoma and the mechanism of action of **M1001**. In VHL-deficient RCC cells, HIF-2 α is constitutively stable. It translocates to the nucleus and heterodimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1 β . This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, driving their transcription. **M1001** acts by binding to the PAS-B domain of HIF-2 α , further promoting its activity.



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Caption: HIF-2α Signaling Pathway and **M1001** Mechanism of Action.

Experimental Protocols

In Vitro Experiments: 786-O Renal Cell Carcinoma Model

1. Cell Culture and Maintenance of 786-O Cells

This protocol describes the standard procedure for culturing and passaging the 786-O human renal cell carcinoma cell line.

- Materials:
 - 786-O cells (e.g., ATCC® CRL-1932™)[6]
 - RPMI-1640 Medium (e.g., ATCC® 30-2001™)[6]
 - Fetal Bovine Serum (FBS), heat-inactivated[6]
 - Penicillin-Streptomycin solution (100X)[6]
 - 0.25% (w/v) Trypsin-EDTA solution[6]

- Phosphate-Buffered Saline (PBS), Ca^{2+} - and Mg^{2+} -free[6]
- T-75 cell culture flasks
- Cell culture incubator (37°C, 5% CO_2 , humidified atmosphere)[7]
- Procedure:
 - Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.[6]
 - Cell Thawing: Thaw cryopreserved 786-O cells rapidly in a 37°C water bath. Decontaminate the vial with 70% ethanol before opening in a sterile biosafety cabinet.[7]
 - Initial Culture: Transfer the thawed cell suspension into a T-75 flask containing 15-20 mL of pre-warmed complete growth medium. Incubate at 37°C with 5% CO_2 .
 - Cell Maintenance and Passaging:
 - Monitor cell growth and change the medium every 2-3 days.
 - When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with PBS.[9]
 - Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.[6]
 - Neutralize the trypsin by adding 8-10 mL of complete growth medium.
 - Gently aspirate the cell suspension and transfer to a 15 mL conical tube.
 - Centrifuge at 125 x g for 5 minutes.[6]
 - Discard the supernatant, resuspend the cell pellet in fresh complete growth medium, and re-plate at a subcultivation ratio of 1:3 to 1:8.[6]

2. Treatment of 786-O Cells with **M1001**

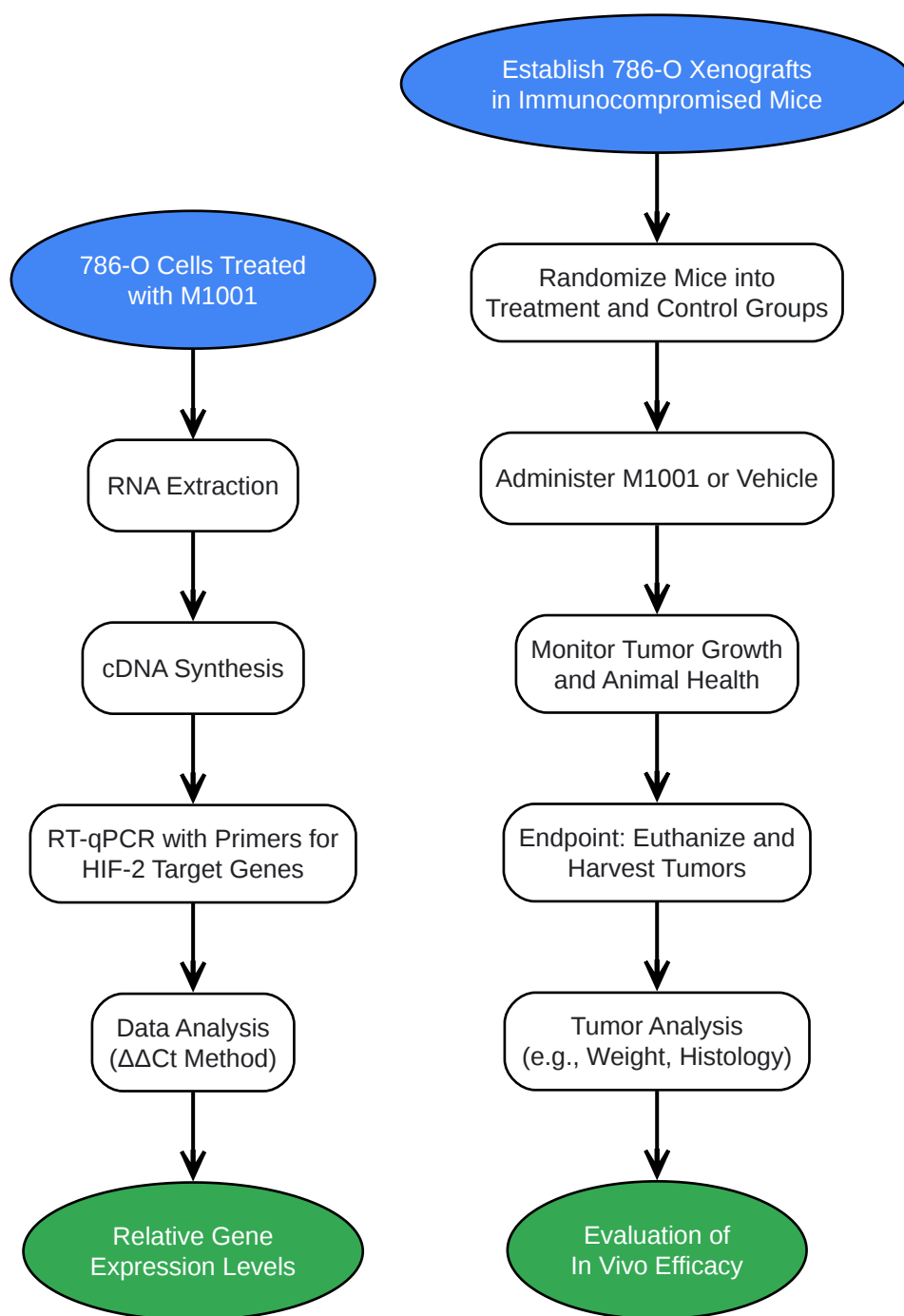
This protocol outlines the procedure for treating cultured 786-O cells with **M1001** to study its effects on HIF-2 α signaling.

- Materials:
 - 786-O cells cultured as described above
 - **M1001**
 - Dimethyl sulfoxide (DMSO)
 - Complete growth medium
 - 6-well or 12-well cell culture plates
- Procedure:
 - Cell Seeding: Seed 786-O cells into the desired culture plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
 - **M1001** Stock Solution Preparation: Prepare a 10 mM stock solution of **M1001** in DMSO. Store at -20°C.[9]
 - **M1001** Working Solution Preparation: On the day of the experiment, dilute the **M1001** stock solution in complete growth medium to the desired final concentration (e.g., 10 μ M). [1] Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.[9]
 - Cell Treatment:
 - Aspirate the old medium from the cells.
 - Add the medium containing the desired concentration of **M1001**.
 - Include a vehicle control group treated with medium containing the same concentration of DMSO as the **M1001**-treated group.

- Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) before proceeding with downstream analysis.

3. Analysis of HIF-2 α Target Gene Expression by RT-qPCR

This protocol describes how to assess the effect of **M1001** on the expression of HIF-2 α target genes.



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